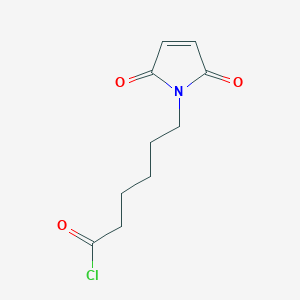

6-Maleimidocaproic chloride

CAS No.:

Cat. No.: VC13856271

Molecular Formula: C10H12ClNO3

Molecular Weight: 229.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12ClNO3 |

|---|---|

| Molecular Weight | 229.66 g/mol |

| IUPAC Name | 6-(2,5-dioxopyrrol-1-yl)hexanoyl chloride |

| Standard InChI | InChI=1S/C10H12ClNO3/c11-8(13)4-2-1-3-7-12-9(14)5-6-10(12)15/h5-6H,1-4,7H2 |

| Standard InChI Key | GGHVZKXIPULPLP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=O)N(C1=O)CCCCCC(=O)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a maleimide ring (C₄H₂O₂N) fused to a six-carbon aliphatic chain terminating in an acid chloride group. This configuration provides two distinct reactive sites:

-

Maleimide moiety: Undergoes Michael addition with thiol groups at pH 6.5-7.5 to form stable thioether bonds

-

Acid chloride terminus: Reacts with primary amines under mild conditions to generate amide linkages

The molecular weight of 229.66 g/mol and chlorine substitution at the terminal carboxyl group enhance reactivity compared to its carboxylic acid counterpart (6-maleimidocaproic acid, 211.21 g/mol) .

Table 1: Comparative physicochemical properties

| Property | 6-Maleimidocaproic chloride | 6-Maleimidocaproic acid |

|---|---|---|

| Molecular formula | C₁₀H₁₂ClNO₃ | C₁₀H₁₃NO₄ |

| Molecular weight | 229.66 g/mol | 211.21 g/mol |

| Reactive groups | Maleimide, acid chloride | Maleimide, carboxylic acid |

| Storage conditions | Argon atmosphere, -20°C | Lyophilized, -20°C |

| Water solubility | Reacts exothermically | 5-10 mg/mL in PBS |

Spectroscopic Fingerprints

Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals:

-

¹H NMR (400 MHz, CDCl₃): δ 6.82 (s, 2H, maleimide vinyl), 3.50 (t, J=6.8 Hz, 2H, CH₂-N), 2.33 (t, J=7.2 Hz, 2H, CH₂-COCl)

-

¹³C NMR (100 MHz, CDCl₃): δ 170.5 (COCl), 134.8 (maleimide C=C), 35.0 (CH₂-N), 28.9 (CH₂-CH₂-COCl)

Mass spectrometry (HR-ESI) shows a molecular ion peak at m/z 229.0534 [M+H]⁺, confirming the molecular formula .

Synthetic Methodology and Optimization

Production from 6-Maleimidocaproic Acid

The chloride derivative is synthesized through acyl chloride formation using thionyl chloride (SOCl₂) under controlled conditions:

-

Reaction Setup:

-

6-Maleimidocaproic acid (1 eq) dissolved in anhydrous dichloromethane

-

SOCl₂ (1.2 eq) added dropwise at 0°C under argon

-

Catalytic dimethylformamide (0.1 eq) introduced to accelerate reaction

-

-

Process Parameters:

Critical Control Points:

-

Moisture exclusion (<50 ppm H₂O) prevents hydrolysis side reactions

-

Strict temperature control minimizes maleimide ring decomposition

-

Excess SOCl₂ removal via rotary evaporation under reduced pressure

Purification Strategies

Three-stage purification ensures pharmaceutical-grade quality:

-

Solvent Extraction: Dichloromethane/ice-cold water partition removes residual SOCl₂

-

Chromatography: Silica gel column with hexane:ethyl acetate (3:1) gradient elution

-

Crystallization: Low-temperature recrystallization from dry diethyl ether

Biomedical Applications and Recent Advancements

Anticancer Drug Modifications

A landmark study demonstrated enhanced cytostatic activity through ginsenoside Rh₂ conjugation:

-

Conjugate Design: 6-Maleimidocaproic chloride spacer linked to Rh₂ at C-3' and C-6' positions

-

Biological Impact:

Mechanistic Insight: The 9.4 Å spacer arm length (caproic chain) optimizes cell membrane penetration while maintaining target binding affinity .

Analytical Method Development

HPLC Quantification

Method Parameters:

-

Column: C18, 150 × 4.6 mm, 3.5 μm

-

Mobile phase: Acetonitrile/0.1% TFA (65:35)

-

Flow rate: 1.0 mL/min

-

Detection: UV 220 nm

-

Retention time: 6.8 ± 0.2 min

Validation Metrics:

-

Linearity: R² = 0.9998 (1-100 μg/mL)

-

LOD/LOQ: 0.15/0.5 μg/mL

Kinetic Studies

Stopped-flow analysis revealed second-order reaction kinetics:

-

With n-butylamine: k₂ = 2.3 × 10³ M⁻¹s⁻¹ (25°C, pH 8.0)

-

With glutathione: k₂ = 5.8 × 10² M⁻¹s⁻¹ (37°C, pH 7.4)

Activation energy calculations (Arrhenius plot) yielded Eₐ = 45.2 kJ/mol for amine coupling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume